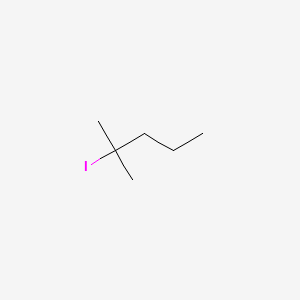
2-Iodo-2-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-2-methylpentane is an organic compound with the molecular formula C6H13I. It is a halogenated alkane, specifically an iodinated derivative of 2-methylpentane.
Vorbereitungsmethoden
2-Iodo-2-methylpentane can be synthesized through several methods. One common synthetic route involves the addition of hydroiodic acid (HI) to 2-methyl-2-pentene. This reaction follows Markovnikov’s rule, where the iodine atom attaches to the more substituted carbon atom . The reaction conditions typically involve the use of a solvent such as acetic acid and may require heating to facilitate the reaction.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Iodo-2-methylpentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical compounds, particularly those that require iodinated intermediates.
Material Science: It is used in the preparation of specialized materials, including polymers and resins, where the iodine atom can impart unique properties to the final product.
Wirkmechanismus
The mechanism of action of 2-Iodo-2-methylpentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the iodine atom leaves, forming a positively charged carbon center that can be attacked by a nucleophile. In elimination reactions, the iodine atom leaves, and a base abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-2-methylpentane can be compared to other halogenated alkanes, such as:
2-Bromo-2-methylpentane: Similar in structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of bromine compared to iodine.
2-Chloro-2-methylpentane: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo and iodo derivatives in substitution reactions.
These comparisons highlight the unique reactivity of this compound, making it a valuable compound in various chemical applications.
Eigenschaften
CAS-Nummer |
31294-95-8 |
|---|---|
Molekularformel |
C6H13I |
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
2-iodo-2-methylpentane |
InChI |
InChI=1S/C6H13I/c1-4-5-6(2,3)7/h4-5H2,1-3H3 |
InChI-Schlüssel |
KCNIMEJTKUGMLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


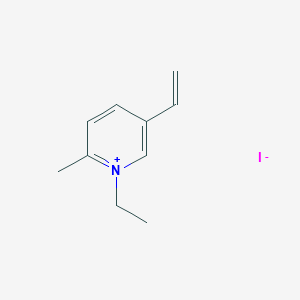

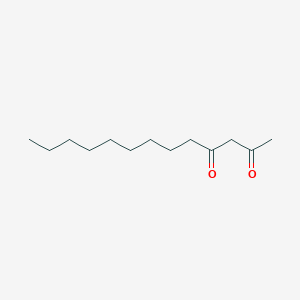
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
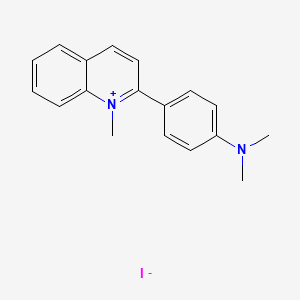
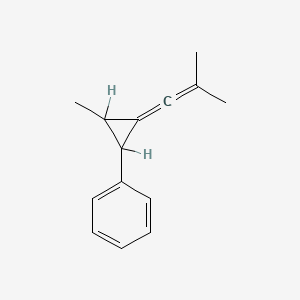
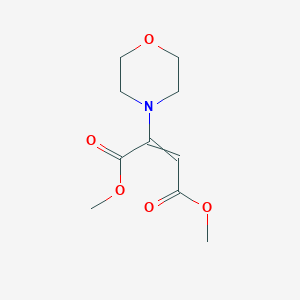


![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
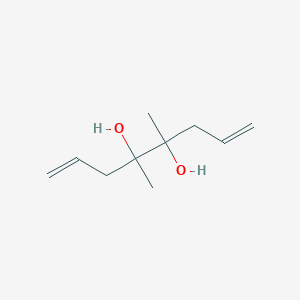
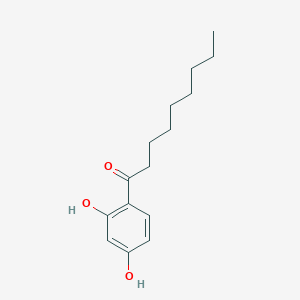

![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
